molecular formula C23H31N5O3 B1192902 iNOS-IN-D27

iNOS-IN-D27

Katalognummer B1192902
Molekulargewicht: 425.533
InChI-Schlüssel: BPNDMTSGBREEKR-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

iNOS-IN-D27 is a novel Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model.

Wissenschaftliche Forschungsanwendungen

Inhibition of iNOS Dimerization in Rheumatoid Arthritis

A study by Shi et al. (2019) investigated the anti-inflammatory properties of Pyrazolo[4,3-d]pyrimidine compounds for treating arthritis. Among these, compound D27 showed potent anti-inflammatory effects by inhibiting inducible Nitric Oxide Synthase (iNOS) dimerization, demonstrating its potential in rheumatoid arthritis treatment (Shi et al., 2019).

Role in Inflammatory Response Modulation

The role of iNOS in the inflammatory response was explored by Cuzzocrea et al. (2002), focusing on mesenteric ischemia and reperfusion in mice. They found that inhibition of iNOS activity significantly altered the inflammatory response and tissue damage, suggesting its crucial role in such conditions (Cuzzocrea et al., 2002).

Impact on Renal Ischemia/Reperfusion Injury

A study by Chatterjee et al. (2003) examined the effects of GW274150, a potent iNOS inhibitor, on renal ischemia/reperfusion injury. They found that inhibiting iNOS significantly reduced renal dysfunction and injury, indicating the involvement of iNOS in the pathophysiology of such conditions (Chatterjee et al., 2003).

iNOS in Tumor Progression

Jang and Kim (2002) investigated iNOS expression in rodent mammary tumors, revealing its association with tumor progression. Their study suggests that iNOS expression in tumor and stromal cells might be a significant factor in the development of such tumors (Jang & Kim, 2002).

iNOS Promoter Inducibility

Xie, Whisnant, and Nathan (1993) explored the inducibility of the iNOS promoter, particularly in response to interferon gamma and bacterial lipopolysaccharide. This study provides insight into the transcriptional regulation of iNOS and its responsiveness to inflammatory stimuli (Xie et al., 1993).

Collagen-Induced Arthritis and iNOS Inhibition

Cuzzocrea et al. (2002) also looked at the role of iNOS in collagen-induced arthritis in mice. They found that inhibition of iNOS activity with GW274150 significantly reduced inflammation and tissue damage in this model, highlighting the therapeutic potential of iNOS inhibitors in inflammatory diseases (Cuzzocrea et al., 2002).

Hepatitis C Virus Infection Outcome and iNOS Haplotypes

Yee et al. (2004) studied the relationship between iNOS gene haplotypes and the outcome of Hepatitis C virus infection. Their findings suggest a potential link between genetic variations in the iNOS gene and the progression of this viral infection (Yee et al., 2004).

iNOS Inhibitors as Potential Therapeutic Agents

Blasko et al. (2002) conducted mechanistic studies with potent iNOS inhibitors, demonstrating their ability to block iNOS dimerization and inhibit its activity. This research points to the potential of iNOS inhibitors as therapeutic agents in diseases where iNOS is implicated (Blasko et al., 2002).

Eigenschaften

Molekularformel

C23H31N5O3

Molekulargewicht

425.533

IUPAC-Name

(E)-N-Isopropyl-1-methyl-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C23H31N5O3/c1-8-9-16-20-21(28(4)27-16)23(24-14(2)3)26-19(25-20)11-10-15-12-17(29-5)22(31-7)18(13-15)30-6/h10-14H,8-9H2,1-7H3,(H,24,25,26)/b11-10+

InChI-Schlüssel

BPNDMTSGBREEKR-ZHACJKMWSA-N

SMILES

COC1=C(OC)C(OC)=CC(/C=C/C2=NC(NC(C)C)=C(N(C)N=C3CCC)C3=N2)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

iNOS-IN-D27

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iNOS-IN-D27
Reactant of Route 2
Reactant of Route 2
iNOS-IN-D27
Reactant of Route 3
Reactant of Route 3
iNOS-IN-D27
Reactant of Route 4
Reactant of Route 4
iNOS-IN-D27
Reactant of Route 5
iNOS-IN-D27
Reactant of Route 6
Reactant of Route 6
iNOS-IN-D27

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.